molecular formula C15H11F4NO3 B279795 4-(difluoromethoxy)-N-(2,5-difluorophenyl)-3-methoxybenzamide

4-(difluoromethoxy)-N-(2,5-difluorophenyl)-3-methoxybenzamide

Cat. No.: B279795
M. Wt: 329.25 g/mol
InChI Key: SAAKJVLRKHRPPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Difluoromethoxy)-N-(2,5-difluorophenyl)-3-methoxybenzamide, also known as DFB, is a small molecule chemical compound that has been studied for its potential use in scientific research. DFB belongs to the class of compounds known as benzamides, which have been shown to have various biological activities.

Mechanism of Action

The mechanism of action of 4-(difluoromethoxy)-N-(2,5-difluorophenyl)-3-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. These pathways are involved in various cellular processes such as cell proliferation, survival, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis. In neurons, this compound has been shown to protect against oxidative stress and neurotoxicity. In inflammation, this compound has been shown to inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(difluoromethoxy)-N-(2,5-difluorophenyl)-3-methoxybenzamide in lab experiments is its ability to inhibit various signaling pathways, which makes it a useful tool for studying the role of these pathways in various cellular processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-(difluoromethoxy)-N-(2,5-difluorophenyl)-3-methoxybenzamide. One area of research could be the development of more potent and selective analogs of this compound for use in cancer treatment. Another area of research could be the investigation of the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential use in inflammation research.
Conclusion:
In conclusion, this compound is a small molecule compound that has been studied for its potential use in various scientific research areas. Its ability to inhibit various signaling pathways makes it a useful tool for studying the role of these pathways in various cellular processes. While there are some limitations to its use, there are also several future directions for research on this compound. Further studies on this compound could lead to the development of new treatments for cancer, neurodegenerative diseases, and inflammation.

Synthesis Methods

The synthesis of 4-(difluoromethoxy)-N-(2,5-difluorophenyl)-3-methoxybenzamide involves several steps, starting with the reaction of 2,5-difluoroaniline with 4-(difluoromethoxy)benzoyl chloride to produce 4-(difluoromethoxy)-N-(2,5-difluorophenyl)benzamide. This intermediate is then reacted with 3-methoxyaniline to yield the final product, this compound. The purity of the compound can be confirmed using various analytical techniques such as NMR, HPLC, and mass spectrometry.

Scientific Research Applications

4-(difluoromethoxy)-N-(2,5-difluorophenyl)-3-methoxybenzamide has been studied for its potential use in various scientific research areas, including cancer treatment, neuroprotection, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells through the induction of cell cycle arrest and apoptosis. In neuroprotection, this compound has been shown to protect neurons from oxidative stress and neurotoxicity. In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines.

Properties

Molecular Formula

C15H11F4NO3

Molecular Weight

329.25 g/mol

IUPAC Name

4-(difluoromethoxy)-N-(2,5-difluorophenyl)-3-methoxybenzamide

InChI

InChI=1S/C15H11F4NO3/c1-22-13-6-8(2-5-12(13)23-15(18)19)14(21)20-11-7-9(16)3-4-10(11)17/h2-7,15H,1H3,(H,20,21)

InChI Key

SAAKJVLRKHRPPH-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)F)F)OC(F)F

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)F)F)OC(F)F

Origin of Product

United States

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